molecular formula C16H26Cl2N2 B1378582 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride CAS No. 1461715-38-7

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Cat. No.: B1378582
CAS No.: 1461715-38-7
M. Wt: 317.3 g/mol
InChI Key: ZTDVYGDZDJADPW-UHFFFAOYSA-N
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Description

The compound “6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many bioactive molecules . The piperidine ring serves as a precursor to many alkaloid natural products and drug candidates .

Scientific Research Applications

Crystal Structure and Analysis

Studies on the crystal structure and Hirshfeld surface analysis of tetrahydroquinoline derivatives have been conducted to understand their molecular interactions and structural properties. These analyses are crucial for the development of novel compounds with potential applications in drug design and material science. For instance, Ullah and Stoeckli-Evans (2021) explored the crystal structure of hydrochloride salts of tetrahydroquinoline derivatives, providing insights into their molecular configurations and potential for further chemical modifications (Ullah & Stoeckli-Evans, 2021).

Antibiotic and Biological Activities

Tetrahydroquinoline derivatives have shown significant biological activity, including antibacterial and antifungal properties. For example, Asolkar et al. (2004) discovered a new tetrahydroquinoline antibiotic from Janibacter limosus, highlighting the potential of these compounds in addressing microbial resistance and developing new therapeutic agents (Asolkar et al., 2004).

Synthesis and Drug Development

Research on the synthesis of novel tetrahydroquinoline hybrids and their applications as acetylcholinesterase inhibitors by Ming (2011) demonstrates the versatility of tetrahydroquinoline derivatives in creating compounds with potential therapeutic benefits, especially in treating conditions such as Alzheimer's disease (Ming, 2011).

Pharmacological Applications

The pharmacological exploration of tetrahydroquinoline analogs, as discussed by Pamulapati and Schoenwald (2011), where specific tetrahydroquinoline derivatives were synthesized and tested for their ocular hypotensive action, showcases the potential of these compounds in developing treatments for conditions like glaucoma (Pamulapati & Schoenwald, 2011).

Advanced Material Science

Tetrahydroquinoline compounds are also investigated for their physicochemical properties and applications in material science, including their photodegradation characteristics and potential as environmentally friendly photoprotective agents, as demonstrated by Zheng and Ye (2003) in their study on the photodegradation of acetochlor (Zheng & Ye, 2003).

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . It is expected that many novel applications of piperidine derivatives will be discovered in the future .

Properties

IUPAC Name

6-(2-ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.2ClH/c1-2-14-7-3-4-11-18(14)15-8-9-16-13(12-15)6-5-10-17-16;;/h8-9,12,14,17H,2-7,10-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDVYGDZDJADPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC3=C(C=C2)NCCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Reactant of Route 6
6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride

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